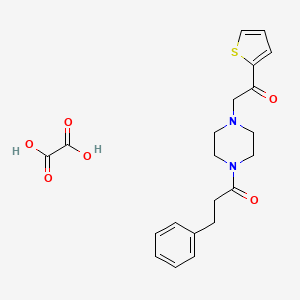
1-(4-(2-Oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-phenylpropan-1-one oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(2-Oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-phenylpropan-1-one oxalate, also known as TAK-659, is a promising small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B cells, which are important components of the immune system. TAK-659 has been found to have potential therapeutic applications in various diseases, including cancer and autoimmune disorders.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound is structurally related to derivatives obtained through reactions involving secondary amines and piperazine, which lead to the synthesis of N,N′-disubstituted piperazine derivatives. Such synthetic routes are essential for the development of novel organic compounds with potential therapeutic applications (Vasileva et al., 2018).
- Research on ethyl piperazine-1-carboxylate derivatives emphasizes the synthesis of hybrid molecules incorporating various heterocyclic nuclei, exploring their antimicrobial and other biological activities. This underscores the relevance of piperazine derivatives in medicinal chemistry (Başoğlu et al., 2013).
Biological Activity Exploration
- Piperazine-based compounds have been synthesized and evaluated as potential herbicides, plant growth regulators, and for their antimicrobial properties. This demonstrates the broad spectrum of biological activities that can be explored within this class of compounds, suggesting potential research applications for similar molecules (Stoilkova et al., 2014).
- The study of oxalate and glycolate anions formed through the oxidation of piperazine derivatives under hydrothermal conditions opens new avenues for the synthesis of novel compounds. Such research can lead to the discovery of materials with unique properties and applications (Knope & Cahill, 2007).
Structural Characterization and Impurity Analysis
- Detailed structural analysis of compounds containing piperazine and oxalate components, such as the characterization of impurity profiles in drug substances, is crucial for the pharmaceutical industry. This research area focuses on ensuring the purity and efficacy of pharmacological agents (Thomasberger et al., 1999).
properties
IUPAC Name |
oxalic acid;1-[4-(2-oxo-2-thiophen-2-ylethyl)piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S.C2H2O4/c22-17(18-7-4-14-24-18)15-20-10-12-21(13-11-20)19(23)9-8-16-5-2-1-3-6-16;3-1(4)2(5)6/h1-7,14H,8-13,15H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPNSDQNLLHSNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CS2)C(=O)CCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2754883.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2754886.png)

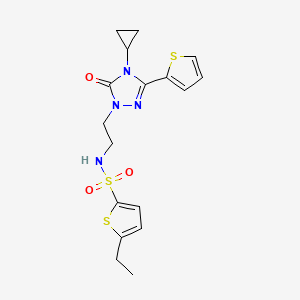
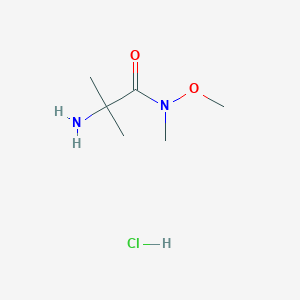
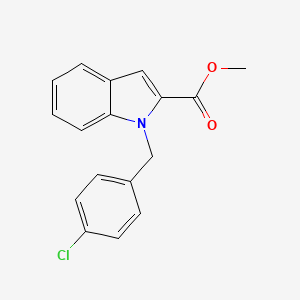
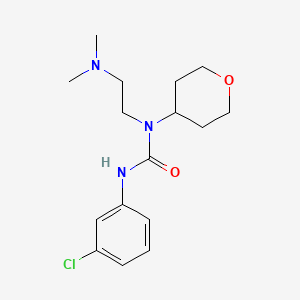
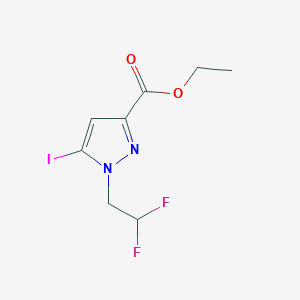
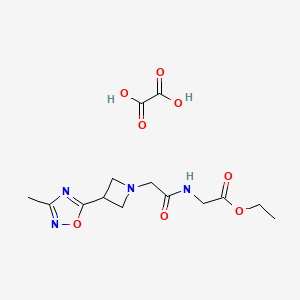
![2-[(E)-2-(2-Chloropyridin-3-YL)ethenyl]-3H-pyrido[3,4-D]pyrimidin-4-one](/img/structure/B2754900.png)
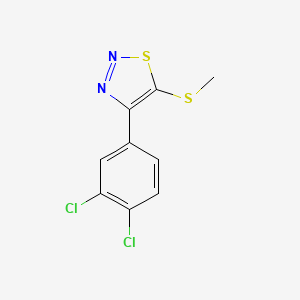
![[6-Fluoro-3-[2-[1-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]piperidin-4-yl]-1,3-thiazol-4-yl]-1,5-dihydro-2,4-benzodioxepin-9-yl] methanesulfonate](/img/structure/B2754903.png)
![ethyl 3-cyano-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2754904.png)
![1-(3,4-dichlorobenzyl)-5-{[4-(2-pyridinyl)piperazino]carbonyl}-2(1H)-pyridinone](/img/structure/B2754905.png)